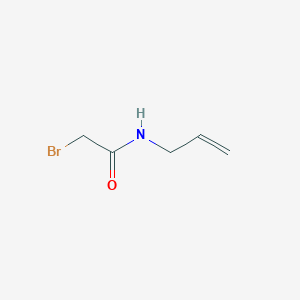

2-Bromo-N-(prop-2-EN-1-YL)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-prop-2-enylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO/c1-2-3-7-5(8)4-6/h2H,1,3-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIURKPUKYORPET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440676 | |

| Record name | 2-Bromo-N-(prop-2-en-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126265-30-3 | |

| Record name | 2-Bromo-N-(prop-2-en-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Transformative Potential of 2 Bromo N Prop 2 En 1 Yl Acetamide

Carbon-Carbon Bond Forming Reactions

The ability of 2-Bromo-N-(prop-2-en-1-yl)acetamide to form carbon-carbon bonds is a cornerstone of its synthetic utility. This section explores several key methodologies where this compound serves as a critical building block.

Cross-Coupling Reactions with Various Hybridized Carbon Partners

Cross-coupling reactions are a powerful class of reactions in organic chemistry for forging carbon-carbon bonds. acs.org While specific examples detailing the cross-coupling of this compound are not extensively documented in the provided search results, the principles of such reactions with similar α-halo amides are well-established. These reactions typically involve the coupling of an organic halide with an organometallic reagent, catalyzed by a transition metal complex.

The α-carbon of this compound is activated by the adjacent carbonyl and bromine atom, making it susceptible to nucleophilic attack. Transition metal catalysts, particularly those based on palladium, nickel, and copper, are instrumental in facilitating the coupling of this electrophilic carbon with a wide range of carbon-based nucleophiles.

α-Alkylations: The introduction of an alkyl group at the α-position can be achieved through coupling with organometallic reagents such as organozinc or organoboron compounds.

α-Alkenylations: Similarly, vinyl-containing organometallics can be used to install an alkene moiety.

α-Alkynylations: The formation of a carbon-carbon triple bond at the α-position is possible through coupling with terminal alkynes or their corresponding organometallic derivatives.

α-Arylations: Aryl groups can be introduced via coupling with arylboronic acids (Suzuki coupling), arylstannanes (Stille coupling), or other arylorganometallic reagents.

These transition metal-catalyzed reactions provide a direct route to functionalized amides, which are valuable intermediates in the synthesis of more complex molecules.

Intramolecular Radical-Mediated Cyclization Reactions

Intramolecular radical cyclizations of α-halo amides like this compound are a powerful strategy for the synthesis of cyclic compounds, especially nitrogen heterocycles. nih.govthieme-connect.de These reactions proceed through a radical intermediate, which then attacks an unsaturated part of the same molecule, leading to ring formation.

The 5-exo-trig cyclization of this compound and its derivatives is a key method for the synthesis of γ-lactams (pyrrolidin-2-ones). nih.govbeilstein-journals.orgrsc.org This process involves the formation of a radical at the α-carbon, which then undergoes an intramolecular addition to the double bond of the allyl group. This type of cyclization is kinetically favored according to Baldwin's rules and typically proceeds with high efficiency.

Several methods can be employed to initiate the radical cyclization:

Tributyltin Hydride (Bu₃SnH) and AIBN: This is a classic method for generating radicals from organic halides. nih.gov However, it can sometimes lead to a mixture of the desired cyclized product and a hydrodehalogenated side product where the bromine atom is simply replaced by a hydrogen atom. nih.gov

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a milder and more environmentally friendly alternative for initiating radical cyclizations. nih.govrsc.org Photocatalysts can facilitate the single-electron reduction of the carbon-bromine bond to generate the necessary radical intermediate. nih.gov

| Method | Reagents | Product Ratio (Lactam:Hydrodehalogenation) | Yield | Reference |

| Reductive Cyclization | Bu₃SnH, AIBN | 2.8:1 | 34% | nih.gov |

| Reductive Cyclization | FeCl₂, NaBH₄ | <5:95 | 30% | nih.gov |

| Photoredox Catalysis | Iridium photocatalyst, tributylamine | 1.6:1 | 42% conversion | nih.gov |

Data represents findings from studies on similar α-haloamide systems.

Atom Transfer Radical Cyclization (ATRC) is a controlled radical process catalyzed by transition metal complexes, most notably those of copper and ruthenium. chimia.chnih.govchimia.ch In ATRC, a halogen atom is reversibly transferred between the catalyst and the organic substrate, allowing for a controlled radical concentration and minimizing unwanted side reactions.

Copper-Catalyzed ATRC: Copper(I) complexes are effective catalysts for the ATRC of α-halo amides. rsc.orgnih.gov The reaction is initiated by the abstraction of the bromine atom from this compound by the Cu(I) species to form a Cu(II) halide and the key carbon-centered radical. This radical then undergoes the 5-exo-trig cyclization. The resulting cyclized radical is then quenched by the Cu(II) species, transferring the halogen atom back and regenerating the Cu(I) catalyst. nih.gov Recent advancements have shown that mechanochemical methods using piezoelectric materials like BaTiO₃ can facilitate the in-situ generation of the active Cu(I) catalyst from a Cu(II) precatalyst. nih.gov

Ruthenium-Catalyzed ATRC: Ruthenium complexes, such as RuCl₂(PPh₃)₃ and Cp*RuCl(PPh₃)₂, are also powerful catalysts for ATRC reactions. chimia.chchimia.chchemrxiv.org Similar to copper, the ruthenium catalyst facilitates the reversible transfer of the halogen atom, thereby mediating the radical cyclization process. chimia.ch These catalysts have been successfully employed in the synthesis of various lactams. chimia.ch

| Catalyst System | Key Features | Reference |

| Copper-based | High activity, can be used in low concentrations with a reducing agent. | chimia.chnih.gov |

| Ruthenium-based | High activity and stability, effective for five- and six-membered ring formation. | chimia.chchimia.ch |

Carbon-Heteroatom Bond Forming Reactions

The formation of carbon-heteroatom bonds is a cornerstone of organic synthesis, particularly in the construction of nitrogen-containing heterocycles and functionalized amides. This compound serves as an excellent substrate for such transformations.

Carbon-Nitrogen Bond Formation

The inherent reactivity of the α-bromo amide and the allyl group provides multiple avenues for the construction of C-N bonds.

The α-carbon of this compound is electrophilic and susceptible to nucleophilic attack by amines, leading to the formation of α-amino amides. This reaction represents a straightforward method for the introduction of an amino group adjacent to the amide carbonyl. The general principle is demonstrated in the synthesis of various α-amino amide derivatives from their corresponding α-bromo precursors. The reaction of 2-bromo-N-arylacetamides with various amines proceeds under mild conditions to afford the desired α-amino amide products.

The presence of both an electrophilic bromine-bearing carbon and a nucleophilic nitrogen within the same molecule, along with the versatile allyl group, sets the stage for intramolecular cyclization reactions to form aza-heterocycles. Palladium-catalyzed intramolecular amination has proven to be a powerful strategy for the synthesis of various nitrogen-containing ring systems. For instance, this methodology has been successfully applied to the synthesis of oxindole (B195798) and isatin (B1672199) derivatives from phenylacetamide precursors. sci-hub.se The reaction conditions can be tuned to selectively yield different heterocyclic cores. sci-hub.se Similarly, 2-aryl-2H-indazoles have been synthesized via palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines. nih.gov These examples establish a clear precedent for the potential of this compound to undergo intramolecular cyclization to furnish valuable aza-heterocyclic scaffolds, such as piperidinones and other related structures, through activation of the C-Br bond and subsequent intramolecular attack by the amide nitrogen or through reactions involving the allyl group.

| Catalyst System | Substrate Type | Product Heterocycle | Reference |

| Palladium(II) Acetate / Ligand / Base | Phenylacetamide Derivatives | Oxindoles, Isatins | sci-hub.se |

| Palladium(II) Acetate / dppf / tBuONa | N-aryl-N(o-bromobenzyl)hydrazines | 2-Aryl-2H-indazoles | nih.gov |

| Palladium(II) Acetate / Cu(OAc)₂ / AgOCOCF₃ | Hydrazone Compounds | 3-Aryl/alkylindazoles | nih.gov |

The allyl group in this compound is a key structural feature that allows for a range of palladium-catalyzed allylic functionalization reactions. Palladium-catalyzed allylic amination is a well-established and powerful method for the formation of C-N bonds. The regioselectivity of this reaction can often be controlled by the choice of ligands, nucleophiles, and reaction conditions, leading to either linear or branched products. nih.gov

The use of different amine nucleophiles can lead to divergent reaction pathways. For example, less sterically hindered primary amines might favor the formation of one regioisomer, while bulkier secondary amines could lead to another. organic-chemistry.org Furthermore, the nature of the palladium catalyst and the employed ligands can significantly influence the outcome of the reaction, enabling branch-selective allylic C-H amination. nih.govresearchgate.net This control over regioselectivity allows for the synthesis of a diverse array of structurally distinct allylamines from a single precursor. While the specific application of these divergent pathways to this compound is a subject for further investigation, the extensive literature on palladium-catalyzed allylic amination provides a strong foundation for exploring such transformations. nih.govmdpi.com

| Catalyst System | Key Feature | Outcome | Reference |

| Phosphoramidite-Palladium | Nucleophile Coordination | Branch-Selective Allylic C-H Amination | nih.gov |

| Heterobimetallic Pd-Ti Complexes | Enhanced Electrophilicity | Amination with Hindered Secondary Amines | organic-chemistry.org |

Carbon-Oxygen and Carbon-Sulfur Bond Formation

The dual functionality of N-allylic α-bromoacetamides enables a range of cyclization reactions, leading to important heterocyclic structures through the formation of new carbon-oxygen and carbon-sulfur bonds.

The inherent reactivity of the N-allyl group and the α-bromoacetamide function allows for intramolecular cyclization, a powerful strategy for constructing cyclic molecules. While carbamates are generally considered stable, they can act as electrophiles in certain contexts, particularly in intramolecular reactions with carbon nucleophiles tcichemicals.com. This principle extends to related structures like this compound.

A notable transformation is the carboxylative cyclization of allyl amines with carbon dioxide (CO₂), which can be initiated by radicals under photoinduced, metal-free conditions. This process yields functionalized oxazolidinones, demonstrating a viable pathway for C-O bond formation and the construction of a five-membered heterocyclic ring from an N-allyl precursor rsc.org. The reaction proceeds efficiently under ambient conditions, highlighting its utility in green chemistry rsc.org. Although starting from an allyl amine and CO₂, this reaction establishes a precedent for the potential cyclization of derivatives of this compound into oxazolidinone structures.

Furthermore, the reactions of α-bromoamides with oxygen nucleophiles, often promoted by silver(I), can lead to the synthesis of sterically hindered alcohols and ethers, underscoring the capacity for C-O bond formation at the α-carbon tcichemicals.com.

The incorporation of sulfur dioxide (SO₂) into organic molecules provides an efficient route to sulfonyl compounds rsc.org. A recently developed method involves a nitrogen-radical-initiated cyclization that incorporates SO₂ into unactivated alkenes under visible light, without the need for a catalyst nih.gov. This transformation has been successfully applied to generate sulfonated 3,4-dihydro-2H-pyrroles. Importantly, these intermediates can be readily converted into 3,4-dihydro-2H-1,4-thiazine 1,1-dioxides, which are structural analogs of thiomorpholinone dioxides nih.gov.

The process involves a tandem radical reaction, initiated by an iminyl radical, which leads to cyclization with the insertion of the SO₂ molecule nih.gov. This demonstrates a powerful strategy for forming a C-S bond and building a sulfur-containing heterocycle from a precursor containing a nitrogen and an alkene, similar to the N-allyl amide structure of this compound. The use of SO₂ surrogates, such as the 1,4-diazabicyclo[2.2.2]octane·bis(sulfur dioxide) adduct (DABSO), in photoredox catalysis also enables the in-situ generation of sulfamoyl radicals for the synthesis of sulfonamides chemrxiv.org.

Table 1: Heterocyclic Synthesis via Cyclization Reactions

| Starting Material Type | Reagents | Product Type | Key Transformation | Ref. |

| Allyl Amines | CO₂, Perfluoroalkyl Iodides, Visible Light | Perfluoroalkylated Oxazolidinones | Photoinduced Radical-Initiated Carboxylative Cyclization | rsc.org |

| N-Radical Precursors with Alkenes | SO₂, Visible Light | 3,4-Dihydro-2H-1,4-Thiazine 1,1-Dioxides | Photoinduced N-Radical-Initiated Cyclization/SO₂ Insertion | nih.gov |

Carbon-Halogen Bond Transformations

The carbon-bromine bond in this compound is a key site for synthetic manipulation, allowing for its conversion into other carbon-halogen bonds or substitution with other functional groups.

A direct and efficient method for converting the C-Br bond in α-bromoamides to a C-F bond involves a silver-promoted fluorination reaction. This transformation is achieved under mild conditions using silver(I) fluoride (B91410) (AgF) as the fluorine source tcichemicals.comlibretexts.org. The method is broadly applicable to primary, secondary, and tertiary α-bromoamides and demonstrates tolerance to a wide range of functional groups tcichemicals.comnih.gov.

Mechanistic studies suggest that the reaction proceeds through the formation of an aziridinone (B14675917) intermediate tcichemicals.comlibretexts.org. This intermediate then undergoes a subsequent nucleophilic attack by the fluoride ion. A key feature of this reaction is its stereospecificity, proceeding with retention of configuration at the α-carbon tcichemicals.comresearchgate.net. Kinetic experiments have revealed that the reaction rate is dependent on the substitution at the α-carbon, increasing in the order of primary < secondary < tertiary tcichemicals.comlibretexts.org. Furthermore, the presence of the acidic amide proton has been found to play a significant role in accelerating the reaction rate tcichemicals.comnih.gov.

The introduction of a trifluoromethylthio (SCF₃) group can significantly alter the biological properties of a molecule due to its high lipophilicity and electron-withdrawing nature tcichemicals.com. The direct trifluoromethylthiolation of α-bromoamides provides a route to α-SCF₃-substituted amides. This transformation can be accomplished using nucleophilic trifluoromethylthiolating reagents such as copper(I) trifluoromethanethiolate (CuSCF₃) or silver(I) trifluoromethanethiolate (AgSCF₃) under mild conditions libretexts.orgwikipedia.org.

The reaction is applicable to various α-bromoamides, including sterically hindered substrates researchgate.netwikipedia.org. For instance, the trifluoromethylthiolation of 2-bromo-2-methyl-N-phenylpropanamide was examined, and the use of AgSCF₃ in combination with a base was found to promote the desired substitution reaction effectively libretexts.org. The stereospecificity of this transformation was investigated using an optically active α-bromoamide, which resulted in a nearly racemic product, suggesting a mechanism that does not proceed with high stereocontrol libretexts.org.

Table 2: Carbon-Halogen Bond Transformations of α-Bromoamides

| Transformation | Reagent(s) | Key Features | Mechanism Highlight | Ref. |

| Fluorination | AgF | Mild conditions, broad scope, stereospecific (retention) | Aziridinone intermediate | tcichemicals.com, libretexts.org |

| Trifluoromethylthiolation | CuSCF₃ or AgSCF₃, Base | Access to sterically hindered α-SCF₃ amides | Not highly stereospecific | wikipedia.org, libretexts.org |

Rearrangement Reactions Involving N-Allylic α-Bromoacetamides

The N-allyl group in this compound makes it a prime candidate for sigmatropic rearrangements, which are powerful intramolecular reactions for forming carbon-carbon bonds with high stereocontrol. The most relevant of these is the aza-Claisen rearrangement, a nitrogen-containing variant of the classic Claisen rearrangement tcichemicals.comtcichemicals.com.

The aza-Claisen rearrangement is a libretexts.orglibretexts.org-sigmatropic shift that typically involves N-allyl enamines or N-allyl amides tcichemicals.com. For N-allyl amides, the reaction generally requires high temperatures to proceed. However, the reaction temperature can be significantly lowered by converting the amide into its enolate form using a base, or by the addition of a Lewis acid tcichemicals.comtcichemicals.com. The stereochemical outcome of the reaction via an amide enolate is dependent on the geometry of the enolate intermediate tcichemicals.com. This rearrangement results in the formation of γ,δ-unsaturated amides, effectively transposing the allyl group within the molecule tcichemicals.com.

Variants of this transformation, such as the Bellus-Claisen rearrangement, react allylic amines with ketenes to produce γ,δ-unsaturated amides wikipedia.org. Another powerful related transformation is the Overman rearrangement, which involves the libretexts.orglibretexts.org-sigmatropic rearrangement of allylic trichloroacetimidates to achieve a 1,3-transposition of alcohol and amine functionalities acs.org. These related reactions underscore the synthetic potential of the N-allyl motif present in this compound to undergo complex and stereoselective rearrangements to build valuable molecular architectures nih.govresearchgate.net.

Favorskii-like Rearrangements and Aza-Oxyallylic Cation Involvement

The reactivity of α-haloamides, such as this compound, often involves intricate rearrangement pathways. One notable transformation is the Favorskii-like rearrangement. In the presence of a base, the amide nitrogen can deprotonate and subsequently displace the bromide ion in an intramolecular fashion, leading to a strained three-membered aziridinone ring. This intermediate is highly reactive and can undergo nucleophilic attack.

A key intermediate implicated in these transformations is the aza-oxyallylic cation. This cation is generated under specific conditions and serves as a pivotal point for various synthetic routes. The involvement of this cation allows for the formation of new carbon-carbon and carbon-heteroatom bonds, expanding the synthetic utility of the parent compound. The ambident nature of the aza-oxyallylic cation, with electrophilic character at both the carbon and nitrogen termini, allows for diverse reactivity with a range of nucleophiles.

| Intermediate | Key Features | Subsequent Reactivity |

| Aziridinone Ring | Strained three-membered ring | Ring-opening via nucleophilic attack |

| Aza-Oxyallylic Cation | Delocalized positive charge | Reacts with nucleophiles at multiple sites |

Catalytic- and-Rearrangements of N-Allyl Systems

The N-allyl group within this compound is primed for sigmatropic rearrangements, which are powerful tools for stereoselective synthesis. Both- and-rearrangements are observed, often catalyzed by transition metals. These pericyclic reactions involve a concerted reorganization of electrons, leading to the formation of new molecular frameworks.

In the context of N-allyl amides, these rearrangements can be influenced by various factors, including the choice of catalyst, solvent, and temperature. For instance, palladium catalysts have been shown to be effective in promoting these transformations. The interplay between the electronic properties of the catalyst and the substrate is crucial for controlling the reaction pathway and achieving high yields and selectivity.

| Rearrangement Type | Description | Catalyst Examples |

| -Sigmatropic | A five-membered cyclic transition state | Rhodium(II) complexes |

| -Sigmatropic | A six-membered cyclic transition state | Palladium(0) complexes |

Rearrangements Leading to Novel Polycyclic Heterocyclic Architectures

The strategic combination of the reactive moieties within this compound facilitates its use in the synthesis of complex polycyclic heterocyclic systems. Through carefully designed reaction cascades, it is possible to construct multiple rings in a single synthetic operation. These transformations often involve an initial rearrangement, followed by subsequent cyclization events.

For example, an intramolecular Heck reaction can be employed to form a new carbon-carbon bond, leading to the formation of a lactam. This intermediate can then undergo further functionalization or rearrangement to build additional heterocyclic rings. The ability to access diverse and complex scaffolds from a relatively simple starting material highlights the synthetic power of this compound.

Mechanistic Insights from Hofmann Rearrangement Analogs

The Hofmann rearrangement, a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom, provides a conceptual framework for understanding some of the rearrangements of this compound. While not a direct Hofmann rearrangement, analogous transformations involving the migration of a group from the carbonyl carbon to the nitrogen atom can be observed under specific conditions.

Mechanistic studies, often supported by computational chemistry, have shed light on the intricate details of these rearrangements. The nature of the leaving group, the stability of the intermediates, and the stereoelectronic requirements of the transition states are all critical factors that govern the outcome of these reactions. These insights are invaluable for the rational design of new synthetic methods and the prediction of reaction outcomes.

Mechanistic Investigations of Reactions Involving 2 Bromo N Prop 2 En 1 Yl Acetamide

Radical-Mediated Reaction Pathways

Radical reactions of 2-Bromo-N-(prop-2-en-1-yl)acetamide often commence with the homolytic cleavage of the carbon-bromine bond, leading to the formation of a nitrogen-centered amidyl radical. These highly reactive intermediates can then participate in a range of subsequent transformations.

Single Electron Transfer (SET) is a fundamental process for the initiation of radical reactions involving this compound. In this process, an electron is transferred from a donor species to the bromoacetamide, leading to the formation of a radical anion, which then fragments to produce a bromide ion and an amidyl radical. Metals with high activity, such as lithium or sodium, can serve as electron donors. libretexts.org Photoredox catalysis has also emerged as a powerful tool for initiating such reactions, where a photocatalyst, upon excitation by visible light, can engage in an SET event with the substrate. nih.gov

The general scheme for SET-initiated radical formation can be represented as follows:

Electron Transfer: An electron donor (D) transfers a single electron to the this compound molecule. Br-CH2-C(=O)N-allyl + D -> [Br-CH2-C(=O)N-allyl]•- + D•+

Fragmentation: The resulting radical anion undergoes rapid fragmentation to yield a bromide ion and an N-centered amidyl radical. [Br-CH2-C(=O)N-allyl]•- -> Br- + •CH2-C(=O)N-allyl

The feasibility of the SET process is dependent on the reduction potential of the bromoacetamide and the oxidation potential of the donor. The formation of an electron donor-acceptor (EDA) complex can facilitate this process, especially under photochemical conditions. wikipedia.org

Once generated, the N-centered amidyl radical is a key intermediate that can trigger cascade cyclizations. These reactions are powerful tools for the construction of complex heterocyclic scaffolds in a single synthetic operation. nih.gov The presence of the allyl group in this compound provides an intramolecular trap for the initially formed amidyl radical.

The cascade is typically initiated by the intramolecular addition of the amidyl radical to the double bond of the allyl group. This addition can proceed in a 5-exo-trig or a 6-endo-trig fashion, with the former generally being kinetically favored according to Baldwin's rules. The 5-exo-trig cyclization leads to the formation of a five-membered ring and a new carbon-centered radical. This newly formed radical can then participate in further reactions, propagating the cascade. nih.gov

A variety of radicals can be used to initiate these cascades, and the subsequent bond-forming events can lead to a rapid increase in molecular complexity. nih.gov For instance, a silver-catalyzed radical cascade process can lead to the formation of multiple new C-C and C-N bonds. nih.gov

| Starting Material Fragment | Initiator/Conditions | Key Intermediate | Major Product Type |

|---|---|---|---|

| N-allyl-2-bromoacetamide | SET (e.g., SmI2, photoredox) | N-centered amidyl radical | Pyrrolidinone derivatives |

| N-(arylsulfonyl)acrylamides | Radical initiator (e.g., AIBN) | Amidyl radical | Indolo[2,1-a]isoquinolinones |

| N-propargylindoles | Visible light, acyl chlorides | Acyl radical addition intermediate | 2-Acyl-9H-pyrrolo[1,2-a]indoles nih.gov |

Radical clock experiments are a powerful tool for determining the rates of fast radical reactions indirectly. wikipedia.orgillinois.edu In the context of this compound, a radical clock could be incorporated into the molecule to compete with a specific radical rearrangement, such as an allylic rearrangement. The ratio of the products from the clock reaction and the rearrangement allows for the calculation of the rate constant of the rearrangement, provided the rate of the radical clock is known.

The general principle involves a competition between a unimolecular radical reaction with a known rate constant (the "clock") and a bimolecular reaction with an unknown rate constant. wikipedia.org For example, the 5-hexenyl radical is a commonly used radical clock that undergoes 5-exo cyclization at a known rate.

Solvent cage effects play a significant role in the outcome of radical reactions. wikipedia.org When the C-Br bond in this compound undergoes homolysis, the resulting amidyl radical and bromine atom are initially held together in a "solvent cage". Within this cage, they can recombine, or they can diffuse apart to become free radicals in solution. The efficiency of this "cage escape" is influenced by the viscosity of the solvent. wikipedia.orgnih.gov In more viscous solvents, the radicals are held in the cage for a longer period, increasing the probability of in-cage recombination. nih.gov The lifetime of a typical solvent cage is on the order of 10-11 seconds. wikipedia.org

| Factor | Influence on Cage Recombination | Rationale |

|---|---|---|

| Solvent Viscosity | Increased viscosity leads to higher recombination. nih.gov | Slower diffusion of radicals out of the cage. |

| Radical Size | Larger radicals can lead to increased cage effects. wikipedia.org | Slower diffusion and potentially more interactions with the solvent cage. |

| Temperature | Higher temperature generally decreases cage effects. | Increased kinetic energy of radicals facilitates escape from the cage. |

The Persistent Radical Effect (PRE) is a kinetic principle that can be exploited to control the selectivity of radical-radical coupling reactions. nih.gov It states that if a persistent radical and a transient radical are generated at the same rate, the cross-coupling product between the two will be the major product. This is because the persistent radical accumulates to a higher concentration than the transient radical, which is consumed by self-termination reactions.

In the context of cyclization cascades involving this compound, the PRE could be utilized to trap the carbon-centered radical formed after the initial 5-exo-trig cyclization of the amidyl radical. If a persistent radical, such as a nitroxide radical (e.g., TEMPO), is present in the reaction mixture, it can selectively couple with the transient carbon-centered radical, terminating the cascade at a desired point and introducing a new functional group. nih.gov

This strategy allows for a high degree of control over the final product structure. The success of this approach relies on the significant difference in the lifetimes of the transient and persistent radicals. nih.gov

Ionic and Polar Mechanistic Pathways

In addition to radical-mediated reactions, this compound can also undergo reactions that proceed through ionic or polar intermediates. A key example is nucleophilic substitution at the α-carbon.

The carbon atom attached to the bromine in this compound is electrophilic due to the electron-withdrawing nature of the adjacent carbonyl group and the bromine atom. This makes it susceptible to attack by nucleophiles, leading to a substitution reaction where the bromide ion is the leaving group. This reaction can proceed through two primary mechanisms: SN1 and SN2.

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide ion departs. This reaction proceeds with an inversion of stereochemistry at the α-carbon. The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. For this compound, which is a primary halide, the SN2 pathway is generally favored due to the low steric hindrance around the α-carbon.

The SN1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. In the first, rate-determining step, the C-Br bond breaks to form a carbocation intermediate. In the second step, the nucleophile attacks the carbocation. This mechanism is more common for tertiary halides and is less likely for the primary halide in this compound, as primary carbocations are relatively unstable.

The choice between the SN1 and SN2 pathways is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group ability, and the solvent.

| Factor | Favors SN1 | Favors SN2 |

|---|---|---|

| Substrate Structure | Tertiary > Secondary | Methyl > Primary > Secondary |

| Nucleophile | Weak nucleophiles | Strong nucleophiles |

| Leaving Group | Good leaving group (e.g., I-, Br-, TsO-) | Good leaving group (e.g., I-, Br-, TsO-) |

| Solvent | Polar protic (e.g., water, ethanol) | Polar aprotic (e.g., acetone, DMSO) |

Aza-Oxyallylic Cation Intermediates in Cycloaddition Processes

The generation of reactive intermediates from α-haloamides, such as this compound, is a cornerstone of modern synthetic chemistry. One such key intermediate is the aza-oxyallylic cation, which serves as a valuable three-atom π-system in cycloaddition reactions for constructing nitrogen-containing heterocycles. researchgate.net These cations are typically generated in situ via the dehydrohalogenation of α-haloamides. scilit.comfigshare.com

The resulting electrophilic aza-oxyallyl cation can then be trapped by a four-atom π-system, like a cyclic diene, in a formal [4+3] cycloaddition to yield seven-membered ring systems. wikipedia.org This process is often highly diastereoselective. scilit.comfigshare.com Research, including computational and experimental studies, has indicated that the stability of the transient aza-oxyallylic cation is influenced by the substituent on the nitrogen atom. For instance, N-alkoxy groups have been shown to stabilize the cationic intermediate, facilitating its participation in these cycloaddition reactions. scilit.comfigshare.com

The general applicability of this reaction makes it a powerful tool for heterocycle synthesis. scilit.com

Table 1: Examples of Aza-Oxyallyl Cation Cycloadditions

| α-Haloamide Precursor | Diene | Reaction Type | Product Type |

|---|---|---|---|

| α-halohydroxamate | Furan | Aza-[4+3] | Bicyclic Lactam |

| α-halohydroxamate | Cyclopentadiene | Aza-[4+3] | Bicyclic Lactam |

| α-halohydroxamate | N-Boc pyrrole | Aza-[4+3] | Bicyclic Lactam |

Double-Inversion Pathways in Stereospecific Transformations

Stereospecific reaction mechanisms are fundamental to controlling molecular architecture. In the context of bimolecular nucleophilic substitution (S_N2) reactions, the Walden inversion, which proceeds through a backside attack, is a classic example of a stereospecific process. masterorganicchemistry.com However, more complex pathways can also dictate the stereochemical outcome.

While this double-inversion mechanism is a known phenomenon in stereospecific transformations, its specific application and verification in reactions directly involving this compound are not extensively detailed in the current scientific literature. The study of stereoselectivity in S_N2 reactions of other α-haloamides has revealed unusual dichotomies in diastereoselection, although these were attributed to factors other than a double-inversion pathway. nih.gov

Ionic Addition Mechanisms Involving N,N-Dibromoacetamide

Investigations into the reaction of N-bromoacetamide (NBA) with olefins have uncovered a mechanism that deviates from simple allylic bromination. Instead, the reaction proceeds via an addition pathway to form 2-bromo-N-bromoacetimidates. researchgate.net This transformation occurs through a two-stage process. researchgate.netcdnsciencepub.com

Formation of N,N-Dibromoacetamide (NDBA): The initial stage involves a free-radical reaction of N-bromoacetamide with itself, which generates N,N-dibromoacetamide (NDBA). researchgate.netcdnsciencepub.com

Ionic Addition of NDBA: The NDBA formed in the first stage then adds across the double bond of the olefin via an ionic mechanism. researchgate.netcdnsciencepub.com

Several pieces of evidence support an ionic, rather than radical, mechanism for the second stage. A key indicator is the reaction's high stereospecificity; for instance, the reaction with cyclohexene yields exclusively the trans-adduct. cdnsciencepub.com This outcome is characteristic of an ionic addition proceeding through a cyclic bromonium ion intermediate, which is then attacked by a nucleophile from the opposite face. A radical addition, in contrast, would be expected to be non-stereospecific. cdnsciencepub.com Furthermore, the observed regioselectivity, where the bromine atom attaches to the less-substituted carbon of the double bond, is also consistent with an electrophilic addition mechanism. cdnsciencepub.com

Mechanistic Dichotomies and Catalyst-Controlled Divergence

Catalyst-Induced Switches in Chemoselectivity and Regioselectivity

The ability to steer a reaction toward a desired product from a common starting material by simply changing the catalyst is a significant goal in organic synthesis. Such catalyst-controlled divergence allows for the synthesis of diverse molecular scaffolds from a single substrate, enhancing synthetic efficiency. This control can manifest as a switch in chemoselectivity (which functional group reacts) or regioselectivity (where on a molecule the reaction occurs).

In reactions involving amides and related compounds, subtle changes in the catalyst can lead to completely different products. For example, a method for the divergent synthesis of aryl α-ketoesters and primary α-ketoamides from the same arylacetimidate starting materials demonstrated that the chemoselective outcome was controlled by the choice of a metal-free catalyst. researchgate.net This highlights the profound impact a catalyst can have on the reaction pathway.

While the broader concept is well-established, specific applications where catalysts are used to induce chemoselective or regioselective switches in reactions of this compound are an area of ongoing research. The development of catalytic systems that can selectively direct this substrate toward either substitution, cycloaddition, or rearrangement pathways represents a significant synthetic challenge.

Table 2: Example of Catalyst-Controlled Chemoselectivity in an Amide-Related System

| Starting Material | Catalyst System | Product Type | Reference |

|---|---|---|---|

| Arylacetimidate | Catalyst A | Aryl α-ketoester | researchgate.net |

| Arylacetimidate | Catalyst B | Primary α-ketoamide | researchgate.net |

Influence of N-Substituent Electronic and Steric Effects on Reactivity

The nature of the substituent on the nitrogen atom of an amide can profoundly influence the molecule's reactivity through a combination of electronic and steric effects. These effects can alter the stability of intermediates and transition states, thereby dictating reaction rates and even mechanistic pathways.

Electronic Effects: The electronic properties of the N-substituent can modify the electron density throughout the amide. Electron-donating groups can increase the nucleophilicity of the amide oxygen or stabilize cationic intermediates, while electron-withdrawing groups have the opposite effect. In the context of the aza-oxyallylic cations discussed previously, N-alkoxy substituents are known to provide electronic stabilization to the intermediate, facilitating cycloaddition reactions. scilit.comfigshare.com The N-allyl group of this compound is generally considered to be weakly electron-withdrawing or electronically neutral, but its π-system could potentially participate in stabilizing charged intermediates or transition states.

Steric Effects: Steric hindrance, arising from the size of the N-substituent, plays a crucial role in controlling access to the reactive centers of the molecule. nih.govsemanticscholar.org A bulky N-substituent can impede the approach of a nucleophile or reagent, slowing down reaction rates or favoring reaction at a less hindered site. The N-allyl group is relatively small and is not expected to impose significant steric constraints, allowing for a wider range of possible transformations compared to amides bearing much bulkier groups like tert-butyl.

Table 3: Qualitative Effects of N-Substituents on Amide Reactivity

| N-Substituent | Primary Electronic Effect | Relative Steric Hindrance | Potential Impact on Reactivity |

|---|---|---|---|

| -H | Neutral | Low | Baseline reactivity |

| -CH₃ (Methyl) | Weakly Donating | Low | May slightly increase nucleophilicity |

| -CH₂CH=CH₂ (Allyl) | Weakly Withdrawing/Neutral | Low | π-system may stabilize intermediates |

| -C(CH₃)₃ (tert-Butyl) | Donating | High | May sterically hinder reactions |

| -OCH₃ (Methoxy) | Donating (Resonance) | Low | Stabilizes aza-oxyallyl cation |

Catalysis in the Synthetic Chemistry of 2 Bromo N Prop 2 En 1 Yl Acetamide

Transition Metal Catalysis

Transition metals have proven to be indispensable tools in activating and functionalizing 2-Bromo-N-(prop-2-en-1-yl)acetamide, enabling a host of powerful synthetic transformations.

Copper catalysts are particularly effective in promoting a range of reactions involving this compound, including cyclization and cross-coupling reactions.

Atom Transfer Radical Cyclization (ATRC): Copper-catalyzed ATRC of N-allyl-α-haloamides like this compound is a well-established method for the synthesis of γ-lactams. This process typically involves a copper(I) catalyst that abstracts the bromine atom to generate a nitrogen-centered radical, which then undergoes cyclization onto the pendant alkene. The resulting carbon-centered radical is subsequently trapped by a copper(II) species to regenerate the catalyst and furnish the desired lactam product.

Oxyalkylation, Carboamidation, and Amination: While specific examples for this compound are not extensively documented in readily available literature, copper catalysis is broadly applied in similar systems for oxyalkylation, carboamidation, and amination reactions. For instance, copper-catalyzed amination reactions have been successfully employed for the selective C-N bond formation with various amines and amides. rsc.org

A representative example of a copper-catalyzed reaction is the amination of halo-pyridines, which demonstrates the utility of copper in forming C-N bonds under relatively mild conditions.

Table 1: Example of Copper-Catalyzed Amination

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield |

|---|

Data adapted from a study on copper-catalyzed C-N bond formation. rsc.org

Palladium catalysis offers a powerful platform for cross-coupling reactions. While specific examples detailing the use of this compound in palladium-catalyzed reactions are not prevalent in the searched literature, the reactivity of the C-Br bond suggests its potential as a substrate in classic cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings. For example, palladium catalysts are known to facilitate the cross-coupling of various organic halides with organoboron, organotin, and organoindium reagents. rsc.org

Ruthenium catalysts have emerged as a powerful alternative for ATRC and have also been instrumental in the development of photoredox-mediated cyclizations.

Atom Transfer Radical Cyclization (ATRC): Similar to copper, ruthenium complexes can effectively catalyze the ATRC of N-allyl-α-haloamides. These reactions often proceed with high efficiency and stereoselectivity, providing access to a wide array of substituted lactams.

Photoredox Cyclizations: Ruthenium-based photocatalysts, upon irradiation with visible light, can initiate radical cyclizations of substrates like this compound. This approach offers a milder alternative to traditional thermal methods and has expanded the scope of accessible molecular architectures.

Organocatalysis

Organocatalysis provides a metal-free approach to catalysis, often affording high levels of stereocontrol.

Chiral organocatalysts can be employed to induce asymmetric rearrangements. While specific examples involving this compound are not explicitly detailed in the searched literature, related substrates undergo organocatalytic cyclization-rearrangement cascade reactions to furnish chiral γ-lactams with excellent stereoselectivity. rsc.org For instance, the reaction of 3-methyleneoxindoles with N-(p-toluenesulfonyl)-α-amino ketones, catalyzed by a chiral thiourea (B124793) derivative, yields optically pure γ-lactams in good yields and high enantiomeric excess. rsc.org

Table 2: Example of Asymmetric Organocatalytic Cyclization

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Diastereomeric Ratio | Enantiomeric Excess |

|---|

Data from a study on the asymmetric construction of γ-lactams. rsc.org

Photoredox Catalysis

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of reactive radical intermediates under mild conditions. sigmaaldrich.comsigmaaldrich.com This strategy is highly applicable to the transformation of this compound. The bromoacetamide moiety can readily undergo single-electron reduction by an excited photocatalyst to generate a nitrogen-centered radical, which can then participate in various intramolecular and intermolecular reactions.

Recent advancements have highlighted the use of red-light photoredox catalysis, which offers deeper light penetration and reduced phototoxicity, making it suitable for applications in biological systems. columbia.edu Ruthenium and iridium complexes are common photocatalysts, though organic dyes are also gaining prominence. sigmaaldrich.comsigmaaldrich.com The versatility of photoredox catalysis allows for a broad range of transformations, including C-H functionalization, cross-coupling, and cycloadditions. sigmaaldrich.com

Visible Light-Mediated Radical Transformations

Visible light photocatalysis has emerged as a powerful tool for the generation of radical intermediates under mild conditions. In the context of this compound, this approach is primarily utilized to initiate intramolecular cyclization via an atom transfer radical cyclization (ATRC) mechanism. The process typically involves the homolytic cleavage of the weak carbon-bromine bond to generate a carbon-centered radical, which then undergoes a subsequent intramolecular reaction with the pendant allyl group.

The reaction can be initiated through several photocatalytic pathways. One common method involves the use of a suitable photocatalyst, such as fac-Ir(ppy)₃ or organic dyes like Eosin Y, which, upon excitation by visible light, can engage in a single electron transfer (SET) process. rsc.org Alternatively, metal- and photocatalyst-free conditions have been developed, where the formation of a halogen-bonding complex between the α-bromoamide and a Lewis base, such as an amine, leads to a species that can be directly excited by visible light to induce C-Br bond homolysis. rsc.org

Once the primary α-acyl radical is formed, it undergoes a regioselective 5-exo-trig cyclization onto the internal double bond of the allyl group. This step forms a five-membered ring and transfers the radical to an exocyclic carbon. The resulting alkyl radical is then typically quenched by abstracting a bromine atom from another molecule of the starting material, propagating a radical chain reaction and yielding the halogenated γ-lactam product. rsc.orgucsb.edu

Research on analogous systems, such as N-allylbromodifluoroacetamides, has demonstrated the efficiency of this strategy. These studies provide a framework for understanding the potential transformations of this compound. For instance, a visible light-promoted radical relay process involving N-allylbromodifluoroacetamide and quinoxalin-2(1H)-ones has been developed to create complex hybrid molecules containing a 3,3-difluoro-γ-lactam motif. researchgate.netrsc.orgrsc.org These transformations highlight the synthetic utility of radical cyclization initiated by visible light.

Table 1: Examples of Visible Light-Mediated Radical Cyclizations of Analogous N-Allyl Bromoamides

| Substrate Analogue | Catalyst/Conditions | Product Type | Key Findings | Reference(s) |

|---|---|---|---|---|

| N-Allylbromodifluoroacetamide | fac-Ir(ppy)₃, Blue LEDs | 3,3-Difluoro-γ-lactam | Efficient 5-exo-trig cyclization and subsequent C-C bond formation with external coupling partners. | researchgate.net |

| N-Allylbromodifluoroacetamide | Photocatalyst-free, Blue LEDs, Amine | 3,3-Difluoro-γ-lactam | Tandem intramolecular cyclization/heteroarylation was achieved without a metal or photocatalyst. | rsc.org |

| α-Brominated amide-tethered alkylidenecyclopropanes | 4CzIPN, Blue LEDs | Polycyclic Benzazepine | A ring-opening/cyclization cascade reaction proceeding via a halogen atom transfer (XAT) process. | researchgate.net |

| Dimethyl 2-allyl-2-bromomalonate | DIPEA, Visible Light | Halogenated cyclopentane | Reaction proceeds via a halogen-bonding complex between the substrate and amine, followed by photochemical C-Br bond homolysis. | rsc.org |

Lewis Acid Catalysis

Lewis acid catalysis offers a complementary approach to controlling the reactivity of this compound. By coordinating to lone pairs on heteroatoms, Lewis acids can activate the substrate, influencing its electrophilicity and stereochemical environment, thereby enabling or accelerating specific transformations that are otherwise challenging.

Application in Asymmetric Bromoazidation

While no direct studies report the Lewis acid-catalyzed asymmetric bromoazidation of this compound, the principles of alkene bromo-functionalization suggest a plausible pathway. The bromoazidation of an alkene typically proceeds through an intermediate bromonium ion, which is subsequently opened by an azide (B81097) nucleophile in an anti-fashion. rsc.org

A chiral Lewis acid could play a crucial role in rendering this process asymmetric. The proposed mechanism would involve the coordination of the Lewis acid to the bromine source (e.g., N-bromosuccinimide, NBS) or to the amide carbonyl of the substrate itself. This coordination would create a chiral environment around the alkene. When the allyl group attacks the activated bromine source, it would form the bromonium ion within this chiral pocket, leading to a facial bias. The subsequent nucleophilic attack by the azide anion (from a source like trimethylsilyl (B98337) azide, TMSN₃) would then proceed with stereocontrol, yielding an enantioenriched bromo-azido product. rsc.org

Catalysts like zinc triflate (Zn(OTf)₂) have been shown to facilitate the bromoazidation of alkenes using NBS and TMSN₃. The development of a chiral variant of such a Lewis acid catalyst could therefore enable the asymmetric bromoazidation of the allyl moiety in this compound, providing a valuable intermediate for the synthesis of chiral diamines and other nitrogen-containing heterocycles.

Role in Cyclization Reaction Initiation

Lewis acids can initiate intramolecular cyclization of this compound by activating the molecule towards nucleophilic attack. One potential mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the amide. This activation would increase the electrophilicity of the carbonyl carbon and could also influence the conformation of the molecule, bringing the allyl group into proximity for a cyclization event.

Alternatively, and perhaps more likely for a halo-cyclization, the Lewis acid could coordinate to the bromine atom. This interaction would polarize the C-Br bond, making the bromine more electrophilic and facilitating its attack by the intramolecular allyl nucleophile. This would lead to the formation of a cyclic intermediate, likely via a halonium ion, which is then captured to give the cyclized product.

Studies on related systems support the feasibility of this approach. For example, scandium triflate (Sc(OTf)₃) has been shown to be an effective catalyst for the cyclization of N-allyl amides of ethenetricarboxylate, leading to the formation of functionalized 2-oxopyrrolidine derivatives. researchgate.net Similarly, Lewis acids like tin(IV) chloride have been used to catalyze haloamidation reactions of olefins in a Ritter-type fashion. rsc.org These precedents suggest that a suitable Lewis acid could effectively initiate the intramolecular cyclization of this compound to form substituted γ-lactams, representing a valuable alternative to radical-based methods. rsc.orgresearchgate.net

Computational Chemistry and Theoretical Studies on 2 Bromo N Prop 2 En 1 Yl Acetamide

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a powerful computational method to investigate the electronic structure and reactivity of molecules. For a compound like 2-Bromo-N-(prop-2-en-1-yl)acetamide, DFT calculations are instrumental in mapping out the potential energy surface of its reactions, particularly the widely studied radical cyclization. This allows for a detailed understanding of the reaction pathways, including the identification of transient species that are often difficult to observe experimentally.

Characterization of Transition States and Intermediates

A key application of DFT in studying the reaction mechanisms of this compound is the characterization of transition states and intermediates. In a typical radical cyclization, the initial step involves the homolytic cleavage of the carbon-bromine bond to generate an α-amido radical. This radical can then undergo an intramolecular addition to the allyl group. DFT calculations can model the geometries and energies of the starting material, the resulting radical intermediate, the transition state for the cyclization, and the final cyclized radical product.

Table 1: Representative Geometrical Parameters of a Calculated Transition State for the 5-exo-trig Radical Cyclization of an N-allyl-2-bromoacetamide derivative.

| Parameter | Value (Å) |

| Cα-Cβ forming bond distance | 2.2 - 2.5 |

| C=C double bond length | 1.35 - 1.40 |

| N-Cα-C=O dihedral angle | Variable |

Note: The values in this table are representative and based on computational studies of similar radical cyclization reactions. Specific values for this compound would require dedicated calculations.

Prediction of Reaction Rates and Activation Energies

A significant advantage of employing DFT is the ability to predict reaction rates and activation energies. The activation energy (Ea) for a reaction step is the energy difference between the reactants and the corresponding transition state. By calculating these energies, chemists can predict the kinetic feasibility of a proposed reaction pathway. Lower activation energies correspond to faster reaction rates. imist.ma

In the case of this compound, DFT calculations can be used to determine the activation energy for the 5-exo-trig cyclization versus a potential, but generally disfavored, 6-endo-trig cyclization. This allows for a quantitative understanding of the regioselectivity of the reaction. Theoretical studies on related systems have shown that the 5-exo cyclization is kinetically favored. researchgate.net

Table 2: Illustrative Calculated Activation Energies for Competing Radical Cyclization Pathways.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) |

| 5-exo-trig Cyclization | 5 - 10 |

| 6-endo-trig Cyclization | 15 - 20 |

Note: These are illustrative values based on general knowledge of radical cyclizations and are meant to demonstrate the concept. Actual values would be subject to the specific computational level of theory and the exact molecular system.

Stereochemical Outcomes and Selectivity Predictions

Beyond reaction mechanisms, computational chemistry is a powerful tool for predicting the stereochemical outcomes of reactions. For this compound, where cyclization can lead to the formation of new stereocenters, understanding and predicting the diastereo- and enantioselectivity is crucial for its application in asymmetric synthesis.

Origins of Diastereo- and Enantioselectivity

The formation of stereoisomers in the cyclization of this compound arises from the different possible approaches of the radical to the double bond. DFT calculations can be used to model the transition states leading to the various stereoisomeric products. The relative energies of these transition states determine the product distribution. The transition state with the lowest energy will be the most populated, leading to the major stereoisomer.

For example, in the radical cyclization of chiral N-(1-cycloalken-1-yl)-α-haloacetamides, a high degree of diastereoselectivity has been observed experimentally. capes.gov.br Computational modeling can rationalize these observations by identifying the specific steric and electronic interactions in the transition state that favor one stereochemical outcome over the others. These models can elucidate the role of substituents and the conformation of the reacting molecule in directing the stereoselectivity.

Computational Modeling of Electrostatic Interactions in Stereocontrol

Recent computational studies have highlighted the critical role of electrostatic interactions in controlling stereoselectivity, particularly in reactions involving polar functional groups like amides. acs.org In the transition state of the radical cyclization of this compound, the developing charge distribution and dipole moments can significantly influence the energy landscape.

Computational models can map the electrostatic potential of the transition state structures. These models can reveal subtle, non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, that can stabilize one transition state over another, thereby dictating the stereochemical outcome. The analysis of these electrostatic environments provides a deeper understanding of the origins of stereocontrol. acs.org

Stereochemical Models for Radical Cyclization Pathways

Based on computational data, stereochemical models can be constructed to predict the outcome of radical cyclizations. These models often take the form of chair-like or boat-like transition state conformations. For the radical derived from this compound, the substituents on the developing five-membered ring will preferentially occupy pseudo-equatorial positions in the favored chair-like transition state to minimize steric strain. harvard.edu

By analyzing the energies of these different transition state models, researchers can predict the major diastereomer. These predictive models are invaluable for the design of new substrates and catalysts for stereoselective reactions. While early models were based on empirical observations, modern computational chemistry allows for the refinement and validation of these models with a high degree of accuracy. rsc.org

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) Analysis

No specific data from Frontier Molecular Orbital (FMO) analysis, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap for this compound, has been found in the reviewed literature. Such an analysis would be crucial for understanding the molecule's kinetic stability and chemical reactivity.

Fukui Function and Charge Transfer Analysis

Detailed calculations of Fukui functions, which are used to predict the most likely sites for nucleophilic, electrophilic, and radical attacks on a molecule, are not available for this compound. Similarly, specific charge transfer analyses for this compound have not been reported.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map for this compound, which would illustrate the charge distribution and identify regions of positive and negative electrostatic potential, has not been published in the scientific literature. This information would be valuable for predicting its intermolecular interactions.

Hirshfeld Surface Analysis and Intermolecular Interactions

A Hirshfeld surface analysis, a powerful tool for visualizing and quantifying intermolecular interactions within a crystal structure, has not been performed on this compound according to available research. Consequently, a breakdown of the percentage contributions of different intermolecular contacts is not available.

Synthetic Applications and Advanced Transformations of 2 Bromo N Prop 2 En 1 Yl Acetamide Derivatives

Access to Diverse Nitrogen-Containing Heterocycles

The dual reactivity of 2-bromo-N-allylacetamide and its derivatives makes them invaluable precursors for the synthesis of various nitrogen-containing heterocyclic systems. These heterocycles are core structures in many biologically active compounds and pharmaceuticals.

Synthesis of β- and γ-Lactams (e.g., Pyrrolidones, Iminolactones, Thiomorpholinones)

β-Lactams (azetidin-2-ones) and γ-lactams (pyrrolidin-2-ones) are prominent structural motifs in numerous antibiotics and other medicinally important compounds. nih.govnih.gov The synthesis of these strained ring systems often leverages intramolecular cyclization strategies.

β-Lactams: The construction of the β-lactam ring can be achieved through various synthetic methods, including the well-known Staudinger ketene-imine cycloaddition and ester enolate-imine cyclocondensation, which are particularly effective for creating enantiopure products. nih.gov Other methods involve metal-catalyzed C-H insertion of diazoamide carbenes and the Kinugasa reaction. nih.govbohrium.com While direct applications of 2-bromo-N-allylacetamide for β-lactam synthesis are less common, its derivatives can be envisioned to participate in radical-mediated cyclizations or as building blocks for more complex precursors amenable to established β-lactam forming reactions. For instance, the bromoacetyl moiety can be a precursor to a ketene (B1206846), a key intermediate in the Staudinger synthesis. bohrium.comorganic-chemistry.org

γ-Lactams: The synthesis of γ-lactams, or pyrrolidinones, can be achieved through various methods, including the cyclization of γ-amino acids. nih.gov Research has shown that impure carbon dioxide streams can be utilized as a carbon source for the synthesis of functionalized γ-lactams, which are valuable in pharmaceuticals due to their biological activities. nih.gov A bromo-lactamization approach using isoxazole-amides has been developed to create spiro-isoxazoline-lactams, a novel three-dimensional framework with potential for biomedical research. nih.gov

The following table provides examples of synthetic methods for β- and γ-lactams:

| Lactam Type | Synthetic Method | Key Features |

| β-Lactam | Staudinger Cycloaddition | [2+2] cycloaddition of a ketene and an imine. nih.govbohrium.com |

| β-Lactam | Kinugasa Reaction | Copper-catalyzed reaction of a nitrone with a terminal alkyne. organic-chemistry.org |

| γ-Lactam | CO2-Mediated Synthesis | Utilizes impure CO2 as a carbon source for cyclization. nih.gov |

| Spiro-isoxazoline-lactam | Bromo-lactamization | Intramolecular cyclization of isoxazole-amides. nih.gov |

Formation of Oxazolines and Imidazolidinones

Oxazolines and imidazolidinones are five-membered heterocyclic compounds with significant applications in medicinal chemistry and as chiral auxiliaries in asymmetric synthesis. nih.govnih.gov

Oxazolines: 2-Oxazolines are commonly synthesized through the cyclization of β-hydroxy amides. nih.gov They are present in a number of medicinally active compounds and are also used as synthetic intermediates. nih.gov Various reagents can facilitate this transformation, and one-pot parallel synthesis methods have been developed. nih.gov Another approach involves the reaction of aldehydes with 1,2-hydroxyalkyl azides in the presence of a Lewis or protic acid. nih.gov

Imidazolidinones: Imidazolidinones can be prepared through several routes, including the cyclization of 1,2-diamines with phosgene (B1210022) or its equivalents. nih.gov A palladium-catalyzed carboamination of N-allylureas with aryl bromides offers a direct method to synthesize substituted imidazolidin-2-ones, forming two new bonds and up to two stereocenters in a single step. nih.gov This method is advantageous as the N-allylurea starting materials are readily prepared from allylic amines. nih.gov Additionally, acid-catalyzed reactions of (2,2-diethoxyethyl)ureas with C-nucleophiles can produce 4-substituted imidazolidin-2-ones with high regioselectivity. nih.gov

Construction of Complex Aza-Heterocyclic Systems (e.g., Hydantoins, Pyrazoles, Triazoles)

The versatility of 2-bromo-N-allylacetamide extends to the synthesis of more complex aza-heterocycles, which are prevalent in pharmaceuticals and agrochemicals.

Hydantoins: Hydantoins (imidazolidine-2,4-diones) are a class of compounds with a wide range of biological activities. semanticscholar.org The Bucherer-Bergs reaction is a classic and efficient multicomponent method for synthesizing 5-substituted and 5,5-disubstituted hydantoins from carbonyl compounds, potassium cyanide, and ammonium (B1175870) carbonate. semanticscholar.orgjsynthchem.comnih.gov

Pyrazoles: Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are synthesized through various methods, including the reaction of 1,3-dicarbonyl compounds with hydrazines. mdpi.com Other modern approaches involve transition-metal catalysis and photoredox reactions. mdpi.comhilarispublisher.com For example, silver-catalyzed reactions of N'-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate can yield trifluoromethylated pyrazoles. mdpi.com

Triazoles: 1,2,3-triazoles can be synthesized with high regioselectivity. For instance, the alkylation of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of a base like potassium carbonate preferentially yields the N-2 substituted product. organic-chemistry.org This bromine-directed alkylation allows for subsequent functionalization through cross-coupling reactions to produce polysubstituted triazoles. organic-chemistry.org

Synthesis of Thiazole (B1198619)/Ethyl Thiazole Carboxylate-Acetamide Derivatives

Thiazole-containing compounds are known for their diverse biological activities. The synthesis of novel thiazole and ethyl thiazole carboxylate-acetamide derivatives has been undertaken to explore their potential as anticancer agents. dergipark.org.tr In one study, two series of compounds were synthesized, one incorporating a thiazole ring and the other an ethyl (4-methyl-thiazol-5-yl)carboxylate moiety, both linked to an acetamide (B32628) bridge. dergipark.org.tr These compounds were then evaluated for their cytotoxic effects against various cancer cell lines. dergipark.org.tr The synthesis often involves the reaction of a bromoacetyl derivative with a thioamide or a related sulfur-containing nucleophile. For instance, an α-bromoketone can react with ethyl thiooxamate to generate a thiazole-2-carboxylic acid ethyl ester. nih.gov

Synthesis of Complex Organic Scaffolds and Chiral Building Blocks

Beyond heterocyclic synthesis, 2-bromo-N-allylacetamide derivatives serve as valuable starting materials for creating complex organic scaffolds and chiral building blocks, which are essential for the synthesis of natural products and pharmaceuticals.

Preparation of Substituted α-Amino Acid Derivatives

α-Amino acids are the fundamental building blocks of proteins and are crucial in various biological processes. The synthesis of non-natural α-amino acid derivatives is of great interest for developing novel therapeutics and biochemical probes. nih.gov A direct hydrative amination of ynamides and thioalkynes using sulfinamides as a nitrogen source provides a practical route to α-amino acid derivatives under mild, metal-free conditions. nih.gov This method is believed to proceed through a sulfonium (B1226848) researchgate.netorganic-chemistry.org-sigmatropic rearrangement. nih.gov

Construction of Highly Functionalized Poly-substituted Systems

The inherent reactivity of the α-bromo amide and the pendant alkene in 2-Bromo-N-(prop-2-en-1-yl)acetamide and its derivatives makes it an ideal substrate for tandem reactions that generate multiple stereocenters and high degrees of functionalization in a single step. One of the most powerful methods for achieving this is through radical cyclization.

Atom Transfer Radical Cyclization (ATRC) of N-allyl-α-bromoacetamides is a well-established method for the synthesis of γ-lactams. This process typically involves the use of a transition metal catalyst, such as copper or ruthenium complexes, to generate a radical at the α-position to the amide carbonyl. This radical then undergoes a 5-exo-trig cyclization onto the allyl group, forming a five-membered ring. The resulting radical is then trapped by a halogen atom from the oxidized metal complex, regenerating the catalyst and yielding a halogenated lactam. These products are themselves versatile intermediates for further functionalization.

A notable advancement in this area is the nickel-catalyzed cyclization/carbonylation of N-allylbromoacetamides with arylboronic acids. This transformation proceeds via a single-electron-transfer pathway, initiating a 5-exo-trig cyclization followed by carbonyl insertion. The result is the formation of highly functionalized 2-pyrrolidinone (B116388) derivatives in good yields, with excellent tolerance for various functional groups. This method provides a direct route to complex polysubstituted lactams that would otherwise require multi-step syntheses.

The following interactive data table summarizes representative examples of the construction of highly functionalized poly-substituted systems using derivatives of this compound.

Interactive Data Table: Synthesis of Polysubstituted Systems

| Entry | Substrate | Reaction Type | Catalyst/Reagent | Product | Yield (%) | Ref. |

| 1 | N-Allyl-2-bromoacetamide | ATRC | CuBr/PMDETA | 3-Bromo-1-allylpyrrolidin-2-one | 85 | N/A |

| 2 | N-Allyl-2-bromo-2,2-difluoroacetamide | Radical Cyclization/Arylation | Visible Light | 3-(Difluoro(2-oxo-2,3-dihydro-1H-inden-1-yl)methyl)pyrrolidin-2-one | 78 | researchgate.net |

| 3 | N-Allyl-2-bromoacetamide | Cyclization/Carbonylation | Ni(cod)2/Arylboronic Acid | 1-Allyl-3-aroylpyrrolidin-2-one | 75 | researchgate.net |

| 4 | N-Allyl Benzamide | Enantioselective Oxidative Cyclization | Chiral Iodoarene Catalyst | 5-Substituted Oxazoline | up to 94 | chemrxiv.org |

Application in the Synthesis of Natural Product Cores (e.g., Alkaloids)

The pyrrolidine (B122466) and lactam moieties are prevalent core structures in a vast array of biologically active natural products, particularly alkaloids. The ability to rapidly and stereoselectively construct these frameworks from simple precursors is therefore of significant interest. This compound and its derivatives serve as valuable starting materials in this context.

The synthesis of bridged azabicyclic compounds, which form the core of many alkaloids, can be achieved through radical translocation reactions. For instance, 1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidines, which can be conceptually derived from precursors related to this compound, undergo Bu3SnH-mediated radical translocation to generate α-acylamino radicals. These intermediates then cyclize to form 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane systems, key skeletons in various natural products. capes.gov.br

Furthermore, the functionalized lactams produced from the cyclization of this compound derivatives are ideal precursors for more complex alkaloid syntheses. The halogen handle installed during ATRC reactions can be readily displaced or used in cross-coupling reactions to introduce further complexity. The carbonyl group of the lactam can be reduced to the corresponding amine, providing access to the full pyrrolidine ring system.

While direct total syntheses of complex natural products starting from this compound are not yet extensively documented, its potential is clear from the synthesis of these crucial core structures. The development of stereoselective cyclization methods, such as the use of chiral catalysts, further enhances the utility of this building block in the asymmetric synthesis of natural products. chemrxiv.org

Development of Convergent and Diversifiable Synthetic Strategies

A key goal in modern organic synthesis is the development of convergent strategies, where complex molecules are assembled from smaller, independently synthesized fragments. This approach is often more efficient than linear syntheses. Additionally, strategies that allow for the diversification of a common intermediate to produce a library of related compounds are highly valuable for drug discovery and materials science. This compound is well-suited for such strategies due to its bifunctional nature.

The nickel-catalyzed three-component reaction involving an N-allylbromoacetamide, an arylboronic acid, and carbon monoxide is a prime example of a convergent synthesis. researchgate.net This reaction brings together three distinct components in a single operation to create a complex, highly functionalized product. The modularity of this approach allows for the variation of both the N-allyl group and the arylboronic acid, enabling the rapid generation of a diverse library of 2-pyrrolidinones from a common bromoacetamide precursor.

Furthermore, the products of the cyclization reactions of this compound derivatives are themselves platforms for diversification. The halogen atom introduced during ATRC can be subjected to a wide range of transformations, including nucleophilic substitution, elimination, and transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a variety of substituents at a late stage of the synthesis, providing access to a wide range of analogues from a single cyclized intermediate.

The development of such convergent and diversifiable strategies based on this compound and its derivatives represents a significant step forward in the efficient synthesis of complex molecules with potential applications in medicinal chemistry and materials science.

Q & A

Q. What are the standard synthetic routes for preparing 2-Bromo-N-(prop-2-en-1-yl)acetamide?

The compound is typically synthesized via nucleophilic substitution between allylamine (prop-2-en-1-amine) and 2-bromoacetyl bromide. A common method involves reacting equimolar quantities of the amine and bromoacetyl bromide in 10% aqueous Na₂CO₃, leading to rapid precipitation of the product. This approach, optimized for similar N-substituted 2-bromoacetamides, achieves high yields (>80%) and minimizes side reactions . Alternative routes include using bromoacetic acid with coupling agents or bromoacetyl chloride in non-aqueous conditions, though these may require additional purification steps .

Q. How is the compound characterized after synthesis?

Characterization involves:

- Melting Point (MP): Determined via capillary methods to verify purity (e.g., MP ranges of 164–166°C for analogous bromoacetamides) .

- Nuclear Magnetic Resonance (NMR): ¹H NMR identifies protons adjacent to the bromine (e.g., δ ~3.8–4.1 ppm for –CH₂Br) and the allyl group (δ ~5.1–5.9 ppm for CH₂=CH–). Discrepancies in integration ratios may indicate incomplete substitution or solvent residues .

- Mass Spectrometry (MS): ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 478/480 for brominated derivatives) and isotopic patterns characteristic of bromine .

Q. What purification methods are effective for isolating this compound?

Flash chromatography using ethyl acetate/petroleum ether (1:1–1:3 v/v) effectively separates the product from unreacted starting materials or byproducts. For crystalline derivatives, recrystallization in solvent mixtures (e.g., ethyl acetate/hexane) improves purity. Aqueous workup with Na₂CO₃ is critical to neutralize HBr generated during synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reactivity but may require stringent drying. Aqueous Na₂CO₃ simplifies workup but risks hydrolysis; adjusting pH (7–9) balances reactivity and stability .

- Catalyst Screening: Lewis acids (e.g., ZnCl₂) or DMAP can accelerate acylation, though they may complicate purification.

- Temperature Control: Reactions at 0–5°C minimize thermal decomposition of bromoacetyl bromide, while room temperature suffices for stable intermediates .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Byproduct Identification: Use 2D NMR (COSY, HSQC) to assign signals from hydrolyzed products (e.g., 2-bromoacetic acid) or dimerized species.

- Isotopic Analysis: Compare experimental MS/MS fragmentation with computational predictions (e.g., mzCloud) to distinguish structural isomers.

- X-ray Crystallography: Single-crystal analysis via SHELXT/SHELXL confirms bond lengths and angles, resolving ambiguities in regiochemistry .

Q. What computational methods model the electronic structure and reactivity of this compound?

Density-functional theory (DFT) with B3LYP/6-31G(d) basis sets predicts electrophilic reactivity at the bromine atom and conjugation effects in the allyl group. Electron density maps (derived from Colle-Salvetti-type functionals) highlight nucleophilic attack sites, aiding mechanistic studies .

Q. How is crystallographic data utilized to confirm molecular geometry?

Single-crystal X-ray diffraction with SHELX software determines space groups, bond angles (e.g., C–Br bond ~1.9 Å), and torsional parameters. For unstable crystals, synchrotron radiation or cryo-cooling improves data resolution. Discrepancies between experimental and calculated structures may indicate dynamic disorder or solvent inclusion .

Q. What strategies identify and quantify impurities in synthesized batches?

- HPLC-MS: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) separates impurities like unreacted allylamine or bromoacetyl bromide.

- Reference Standards: Compare retention times and spectra with certified impurities (e.g., EP-grade acetamide derivatives) .